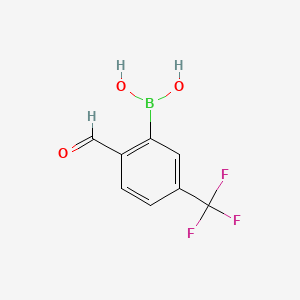

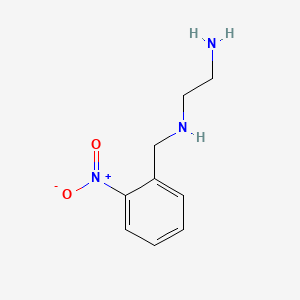

![molecular formula C11H12FN B598163 6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 1203685-57-7](/img/structure/B598163.png)

6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is a chemical compound with the molecular formula C11H10FNO and a molecular weight of 191.20 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 6’-fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] consists of a spiro[cyclopropane-1,4’-isoquinoline] core with a fluorine atom at the 6’ position . The exact three-dimensional structure would require more detailed spectroscopic analysis.Scientific Research Applications

Synthesis and Rearrangement Reactions

- The compound has been utilized in the synthesis of various polycyclic N-heterocyclic compounds, such as 2′,3′-dihydrospiro[cyclopropane-1,6′(5′H)-imidazo[2,1-a]isoquinolin]-5′-ones, with some showing significant bronchodilator activity (Okuda, Yoshida, Hirota, & Sasaki, 2012).

- Similar compounds are used in rearrangement reactions to produce N-bridgehead bicyclic compounds, which are of interest in organic chemistry (Goti, Brandi, Danza, Guarna, Donati, & Sarlo, 1989).

Synthesis of Derivatives and Biological Activity

- It is involved in the reaction to create propanediol derivatives and aminopropanols of the tetrahydroisoquinoline series, which are significant in medicinal chemistry (Aghekyan, Mkryan, Noravyan, Asatryan, Muradyan, & Panosyan, 2015).

- Compounds like 2′,3′-dihydro-6′-methoxy-1′H-spiro[isoquinoline] are synthesized for biological activity testing, such as evaluating anti-cholinesterase activity (Shirai, Yashiro, & Sato, 1969; Shirai, Yashiro, & Aoyama, 1972).

Structural and Geometrical Analysis

- Spiro compounds with cyclopropane structures are analyzed for their geometrical properties, which contributes to understanding molecular structures in chemistry (Jason, Gallucci, & Ibers, 1981).

Photostability and Photochemical Reactions

- The photochemistry of related compounds, such as ciprofloxacin, which contains a cyclopropane group, is studied to understand their stability and reactivity under light exposure (Mella, Fasani, & Albini, 2001).

Catalysis and Synthetic Applications

- In synthetic chemistry, these compounds are used in catalyst-free cyclopropanation reactions to yield diastereoselective products, which are important for creating complex molecular architectures (Maurya, Reddy, Mani, Kapure, Adiyala, Nanubolu, Singarapu, & Kamal, 2014).

- They are also employed in the platinum-catalyzed hydrative carbocyclizations, leading to nitrogen-containing heterocycles, a crucial aspect of heterocyclic chemistry (Mukherjee & Liu, 2011).

Novel Heterocyclic Ring System Synthesis

- The compound facilitates the synthesis of novel heterocyclic ring systems like 2′,3′-dihydrospiro(benzofuran-2(3H),4′(1′H)isoquinoline], which expands the scope of organic synthetic methodologies (Klein, Davis, & Effland, 1987).

properties

IUPAC Name |

6-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c12-9-2-1-8-6-13-7-11(3-4-11)10(8)5-9/h1-2,5,13H,3-4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTFYFLUXVSUHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCC3=C2C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745154 |

Source

|

| Record name | 6'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |

CAS RN |

1203685-57-7 |

Source

|

| Record name | 6'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)

![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)

![tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598102.png)